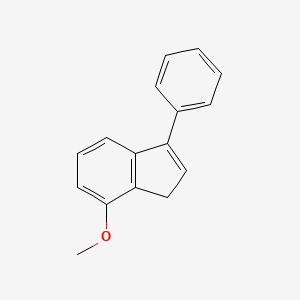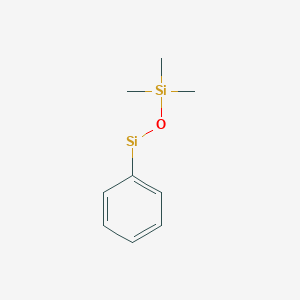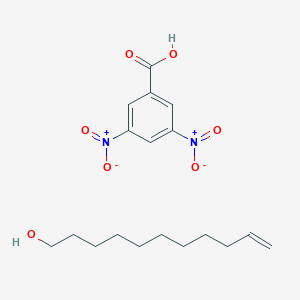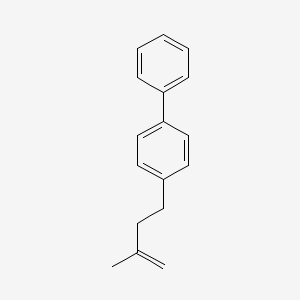
4-(3-Methylbut-3-en-1-yl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylbut-3-en-1-yl)-1,1’-biphenyl is an organic compound characterized by a biphenyl core substituted with a 3-methylbut-3-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbut-3-en-1-yl)-1,1’-biphenyl typically involves the alkylation of biphenyl with 3-methylbut-3-en-1-yl halides under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions often require anhydrous solvents like dichloromethane or carbon disulfide, and the reaction is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 4-(3-Methylbut-3-en-1-yl)-1,1’-biphenyl may involve continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts can also be employed to facilitate the reaction and allow for easier separation and purification of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methylbut-3-en-1-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding biphenyl carboxylic acids.
Reduction: Hydrogenation of the compound using catalysts such as palladium on carbon (Pd/C) can reduce the double bond in the 3-methylbut-3-en-1-yl group to form the saturated alkyl derivative.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Halogenation using Br2 or Cl2 in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Biphenyl carboxylic acids.
Reduction: Saturated alkyl biphenyl derivatives.
Substitution: Halogenated biphenyls.
Applications De Recherche Scientifique
4-(3-Methylbut-3-en-1-yl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4-(3-Methylbut-3-en-1-yl)-1,1’-biphenyl in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, potentially inhibiting their activity. Additionally, the biphenyl core can interact with hydrophobic regions of proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one
- 3-Methylbut-3-en-1-yl acetate
- 1-(3-methylbut-2-enyl)-1H-indole-3-yl derivatives
Uniqueness
4-(3-Methylbut-3-en-1-yl)-1,1’-biphenyl stands out due to its biphenyl core, which provides a rigid and planar structure, making it suitable for applications in material science. The presence of the 3-methylbut-3-en-1-yl group adds to its versatility, allowing for various chemical modifications and functionalizations.
Propriétés
Numéro CAS |
142338-74-7 |
|---|---|
Formule moléculaire |
C17H18 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
1-(3-methylbut-3-enyl)-4-phenylbenzene |
InChI |
InChI=1S/C17H18/c1-14(2)8-9-15-10-12-17(13-11-15)16-6-4-3-5-7-16/h3-7,10-13H,1,8-9H2,2H3 |
Clé InChI |
COLSHKWISLFDMH-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~1'~-(Ethane-1,2-diyl)bis{N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine}](/img/structure/B12549074.png)
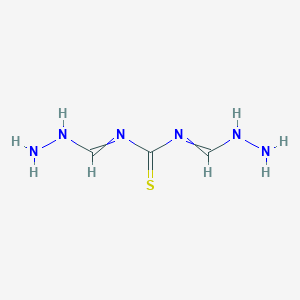
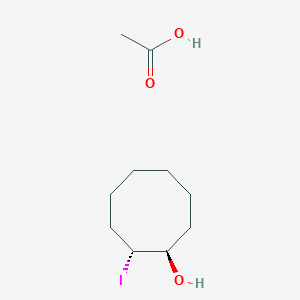
![3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl-](/img/structure/B12549102.png)

![2-Acetamido-N-{4-[hydroxy(oxo)phosphaniumyl]butanoyl}-L-alanyl-L-alanine](/img/structure/B12549108.png)
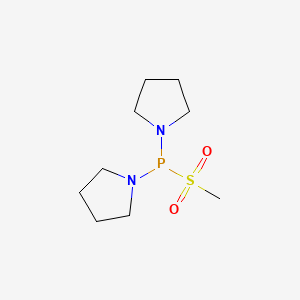



![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile](/img/structure/B12549170.png)
